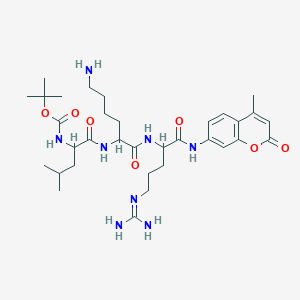

Boc-DL-Leu-DL-Lys-DL-Arg-AMC

Description

No direct information about this compound is present in the provided evidence. The compound appears to be a synthetic tripeptide derivative containing a 7-amino-4-methylcoumarin (AMC) fluorogenic group. Such compounds are typically used as protease substrates in biochemical assays. However, none of the evidence sources describe its structure, synthesis, or applications.

Properties

Molecular Formula |

C33H52N8O7 |

|---|---|

Molecular Weight |

672.8 g/mol |

IUPAC Name |

tert-butyl N-[1-[[6-amino-1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C33H52N8O7/c1-19(2)16-25(41-32(46)48-33(4,5)6)30(45)40-23(10-7-8-14-34)29(44)39-24(11-9-15-37-31(35)36)28(43)38-21-12-13-22-20(3)17-27(42)47-26(22)18-21/h12-13,17-19,23-25H,7-11,14-16,34H2,1-6H3,(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H4,35,36,37) |

InChI Key |

RRHPIUJOSIJECH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Boc-DL-Leu-DL-Lys-DL-Arg-AMC typically follows a solid-phase peptide synthesis (SPPS) approach using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide AM resin. The AMC fluorogenic group is introduced at the C-terminus by coupling 7-amino-4-methylcoumarin to the peptide chain, enabling fluorogenic detection upon protease cleavage.

The key steps include:

- Resin Loading: Rink Amide AM resin is used as the solid support, with an amine substitution level typically around 0.8 mmol/g, determined by Fmoc quantitation assays.

- Coupling of Amino Acids: Fmoc-protected amino acids of DL-Leucine, DL-Lysine (with side chain protection such as Pbf), and DL-Arginine (also side-chain protected) are sequentially coupled using carbodiimide-based activation (e.g., DICI) and additives like HOBt to suppress racemization.

- Introduction of AMC: The AMC moiety is introduced by coupling 7-amino-4-methylcoumarin or its derivatives to the C-terminal amino acid on the resin.

- Cleavage and Deprotection: After chain assembly, the peptide-AMC conjugate is cleaved from the resin and side-chain protecting groups are removed using trifluoroacetic acid (TFA)-based cleavage cocktails.

- Purification: The crude product is purified by reversed-phase preparative high-performance liquid chromatography (HPLC) followed by lyophilization.

This method allows rapid and efficient preparation of fluorogenic peptide substrates with high purity and yield.

Detailed Synthetic Procedure

Preparation of AMC-Linked Resin

Synthesis of 7-Fmoc-aminocoumarin-4-acetic acid:

7-Aminocoumarin-4-acetic acid is reacted with Fmoc-Cl in aqueous NaHCO3/acetone mixture under cold conditions, followed by stirring overnight to yield 7-Fmoc-aminocoumarin-4-acetic acid. The product is isolated by filtration and drying, with typical yields around 80%.Loading onto Rink Amide AM Resin:

Rink Amide AM resin is swollen in DMF, treated with piperidine to remove Fmoc groups, and then coupled with 7-Fmoc-aminocoumarin-4-acetic acid using DICI and HOBt as coupling agents. The resin is washed and dried, achieving substitution levels of approximately 0.58 mmol/g.

Peptide Chain Assembly

Fmoc Deprotection:

Each amino acid coupling cycle starts with Fmoc removal by 20% piperidine in DMF for 25–30 minutes.Amino Acid Coupling:

Fmoc-DL-Leucine, Fmoc-DL-Lysine(Pbf), and Fmoc-DL-Arginine(Pbf) are coupled sequentially using 5 equivalents of amino acid, 5 equivalents of DICI, and 5 equivalents of HOBt in DMF. Coupling reactions are typically conducted overnight to ensure completeness.Capping of Unreacted Amines:

To prevent incomplete coupling and side reactions, residual free amines on the resin are capped using an acetic acid derivative activated by 3-nitrotriazole, which efficiently acylates unreacted aniline groups, minimizing background fluorescence and side products.

Cleavage and Purification

Cleavage:

The peptide-AMC conjugate is cleaved from the resin using TFA-based cleavage cocktails, which also remove side-chain protecting groups.Purification:

The crude product is purified by reversed-phase preparative HPLC, followed by lyophilization to yield the pure this compound substrate suitable for enzymatic assays.

Coupling Reagents and Side Reactions

Carbodiimide Coupling:

The most commonly used coupling reagents are carbodiimides such as DICI, which activate the carboxyl group of the N-protected amino acid to form an O-acylisourea intermediate. This intermediate reacts with the amino group to form the amide bond.Side Reactions:

A notable side reaction is the formation of oxazolone intermediates, which can lead to racemization of the amino acid substrate. To minimize this, additives like HOBt are used to stabilize the activated species and reduce racemization risks.

Data Table: Kinetic Performance of AMC-Linked Peptide Substrates

The following table compares the kinetic parameters of substrates containing AMC as the fluorogenic leaving group, demonstrating the efficiency of AMC-labeled peptides in protease assays. Although this data is from related AMC substrates, it is relevant for understanding the performance of this compound.

| Substrate | $$k_{cat} (s^{-1})$$ | $$K_m (\mu M)$$ | $$k{cat}/Km (\mu M^{-1} s^{-1})$$ |

|---|---|---|---|

| Ac-Nle-Thr-Pro-Lys-AMC | 31.0 ± 0.9 | 115 ± 10 | 0.26 ± 0.03 |

| Ac-Leu-Gly-Pro-Lys-AMC | 2.3 ± 0.2 | 160 ± 25 | 0.015 ± 0.002 |

This data underscores the suitability of AMC-labeled peptides for sensitive and specific protease activity measurements.

Research Findings and Discussion

Efficiency and Versatility:

The AMC fluorogenic group allows rapid synthesis of peptide substrates with high sensitivity in enzymatic assays. The use of Fmoc-SPPS and AMC coupling enables the preparation of diverse peptide libraries, including this compound, for profiling protease specificity.Comparison with Alternative Fluorophores:

Studies comparing AMC with 7-aminocoumarin-4-acetic acid (ACC) as fluorogenic leaving groups show comparable kinetic constants, with ACC offering slightly higher fluorescence sensitivity but AMC remaining widely used due to ease of synthesis and established protocols.Application in Enzymology:

this compound serves as a substrate in assays for bacterial and mammalian deacylases and proteases, facilitating the study of enzyme specificity, inhibition, and kinetics.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Resin Preparation | Rink Amide AM resin, DMF, piperidine | Amine substitution ~0.8 mmol/g |

| AMC-Resin Synthesis | 7-Fmoc-aminocoumarin-4-acetic acid, DICI, HOBt, DMF | Resin substitution ~0.58 mmol/g |

| Fmoc Deprotection | 20% Piperidine in DMF, 25–30 min | Removes Fmoc protecting groups |

| Amino Acid Coupling | Fmoc-DL-Leu, Fmoc-DL-Lys(Pbf), Fmoc-DL-Arg(Pbf), DICI, HOBt | 5 eq each, overnight coupling |

| Capping | Acetic acid activated by 3-nitrotriazole in DMF | Prevents unreacted amines |

| Cleavage and Deprotection | TFA-based cocktail | Removes peptide from resin and side chains |

| Purification | Preparative reversed-phase HPLC | Yields pure this compound |

Chemical Reactions Analysis

Types of Reactions

Boc-DL-Leu-DL-Lys-DL-Arg-AMC primarily undergoes enzymatic cleavage reactions. The compound is specifically designed to be a substrate for the Kex2 endoprotease, which cleaves the peptide bond between DL-Arginine and AMC, releasing the fluorescent AMC molecule .

Common Reagents and Conditions

Enzymatic Cleavage: The reaction is typically carried out in a buffered solution at an optimal pH and temperature for the Kex2 endoprotease.

Deprotection: Boc groups are removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Major Products

The major product of the enzymatic cleavage reaction is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence and can be easily detected using fluorescence spectroscopy .

Scientific Research Applications

Boc-Leu-Lys-Arg-AMC is a peptide substrate used primarily to study protease activity and specificity . It is particularly useful in assays involving enzymes like Kex2 endoprotease and trypsin .

Scientific Research Applications

Protease Substrate Profiling Boc-Leu-Lys-Arg-AMC can be utilized in chemical strategies for protease substrate profiling . For instance, the "CHOPS" method uses a 2-pyridinecarboxaldehyde (2PCA)-biotin probe to label and enrich DPP substrates from complex lysates .

Kex2 Endoprotease Boc-Leu-Lys-Arg-AMC serves as a substrate for Kex2 endoprotease (kexin), a calcium-dependent serine protease found in yeast α-cells .

Trypsin Specificity Trypsin's substrate specificity has been investigated using genetic techniques . Trypsin mutants with altered functions were characterized kinetically to understand the components of arginine (Arg) and lysine (Lys) specificity. For example, trypsin S190G showed diminished values, while most mutants exhibited elevated values .

Falcipain-3 Studies Studies on falcipain-3, a cysteine protease, have used Boc-Val-Leu-Lys-AMC as a substrate to determine values and interaction energies . The interactions between the substrate and enzyme residues, such as glutamine (Q45) and glycine (G92), have been mapped .

Data Tables and Case Studies

Substrate Interactions with Falcipain-3

The following table shows the Michaelis constant () and interaction energies for various substrates with Falcipain-3 :

| Substrates | (μM) | Interaction energies (kcal/mole) |

|---|---|---|

| Z-Phe-Arg-AMC | 71.3 | -21.9 |

| Z-Leu-Arg-AMC | 72.0 | -16.5 |

| Z-Val-Arg-AMC | 185.0 | -7.2 |

| Z-Val-Leu-Arg-AMC | 27.4 | -29.8 |

| Z-Val-Val-Arg-AMC | 39.8 | -27.1 |

| Boc-Val-Leu-Lys-AMC | 10.9 | -32.4 |

| Substrates | Residues |

|---|---|

| Z-Phe-Arg-AMC | Q45, H183, W215 |

| Z-Leu-Arg-AMC | G92, N182 |

| Z-Val-Arg-AMC | G92 |

| Z-Val-Leu-Arg-AMC | Q45, G92, N182, H183 |

| Z-Val-Val-Arg-AMC | G92 |

| Boc-Val-Leu-Lys-AMC | Q45, G92 |

OPB Substrate Specificity

Leishmania major oligopeptidase B (OPB) efficiently cleaves after arginine residues, similar to OPB from E. coli and T. brucei . The greatest catalytic efficiency was observed with Z-Arg-Arg-AMC and Boc-Gly-Arg-Arg-AMC, which had the lowest values .

Chemical Information

Mechanism of Action

The mechanism of action of Boc-DL-Leu-DL-Lys-DL-Arg-AMC involves its cleavage by the Kex2 endoprotease. The enzyme recognizes the specific peptide sequence and cleaves the bond between DL-Arginine and AMC. This cleavage releases the fluorescent AMC molecule, which can be detected and quantified using fluorescence spectroscopy . The molecular target of the compound is the active site of the Kex2 endoprotease, where the peptide substrate binds and undergoes hydrolysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

No explicit data or research findings on analogous compounds (e.g., other AMC-linked peptides or Boc-protected substrates) are available in the evidence. However, general insights from the evidence include:

Evidence-Based Observations:

- describes DL-Glyceric Acid (CAS 473-81-4), a simple chiral carboxylic acid. While unrelated to the target compound, it highlights typical parameters for chemical characterization (e.g., molecular formula: C₃H₆O₄, molecular weight: 106.08, storage conditions: -20°C) .

- outlines methodologies for reference material preparation and interlaboratory comparisons in analytical chemistry, which could indirectly apply to quality control for synthetic peptides like Boc-DL-Leu-DL-Lys-DL-Arg-AMC .

Missing Data for Comparison:

Critical parameters for comparing peptide-AMC substrates—such as:

- Enzymatic cleavage efficiency (e.g., $ k{cat}/KM $)

- Fluorescence quantum yield of the AMC group

- Stability under assay conditions

—are absent in the provided materials.

Limitations of the Evidence

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Boc-DL-Leu-DL-Lys-DL-Arg-AMC?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Boc (tert-butyloxycarbonyl) protection for amino groups. The AMC (7-amino-4-methylcoumarin) fluorophore is conjugated post-synthesis. Purification is achieved via reversed-phase HPLC, with validation using mass spectrometry (MS) for molecular weight confirmation and NMR for structural integrity. Critical parameters include reaction time, temperature, and protecting group stability .

Q. How is this compound utilized as a fluorogenic substrate in protease activity assays?

- Methodological Answer : The compound acts as a protease substrate where enzymatic cleavage releases the AMC fluorophore, generating measurable fluorescence. Experimental setups require optimizing buffer conditions (e.g., pH 7.4 for trypsin-like proteases), substrate concentration (typically 10–100 µM), and fluorescence detection at λex/λem = 380/460 nm. Controls must include inhibitor-treated samples to confirm specificity .

Advanced Research Questions

Q. How to design experiments to resolve conflicting kinetic data (e.g., inconsistent Km/Vmax values) when using this compound?

- Methodological Answer :

- Step 1 : Validate substrate purity via HPLC (>95%) to rule out impurities affecting kinetics .

- Step 2 : Replicate assays under standardized conditions (temperature, enzyme lot, plate reader calibration).

- Step 3 : Apply statistical tools (e.g., ANOVA or Bayesian inference) to assess variability .

- Step 4 : Cross-validate with alternative substrates to isolate enzyme-specific vs. substrate-specific effects .

Q. What strategies are effective for modifying this compound to target non-canonical proteases?

- Methodological Answer :

- Residue Substitution : Replace DL-Leu with hydrophobic residues (e.g., DL-Phe) to alter substrate specificity.

- Fluorophore Optimization : Test alternative fluorophores (e.g., AFC, EDANS) for improved signal-to-noise ratios.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities before synthesis .

Q. How to address low signal-to-background ratios in high-throughput screening (HTS) using this compound?

- Methodological Answer :

- Signal Enhancement : Increase substrate concentration (up to solubility limits) or use time-resolved fluorescence to minimize background .

- Interference Mitigation : Pre-treat samples with chelating agents (e.g., EDTA) to reduce metal ion interference.

- Plate Reader Calibration : Normalize fluorescence readings using internal standards (e.g., free AMC) across plates .

Experimental Design & Data Analysis

Q. What are best practices for integrating this compound into multiplexed assays with other substrates?

- Methodological Answer :

- Spectral Separation : Choose fluorophores with non-overlapping emission spectra (e.g., AMC + Rhodamine 110).

- Kinetic Prioritization : Assign time-resolved detection windows to distinguish fast vs. slow enzymatic activities.

- Data Normalization : Use Z-scores or fold-change relative to negative controls to minimize plate-to-plate variability .

Q. How to validate the specificity of this compound in complex biological matrices (e.g., serum)?

- Methodological Answer :

- Matrix Depletion : Pre-clear samples with affinity columns to remove abundant proteases (e.g., albumin).

- Inhibitor Panels : Test against broad-spectrum inhibitors (e.g., PMSF for serine proteases) to confirm target engagement.

- LC-MS/MS Verification : Confirm cleavage products via tandem MS to rule off-target hydrolysis .

Data Presentation & Reproducibility

Q. How to structure figures for publication when reporting this compound-based findings?

- Methodological Answer :

- Structural Clarity : Include a simplified chemical structure highlighting the AMC group and cleavage site (avoid overcrowding with atomic details) .

- Kinetic Plots : Use Michaelis-Menten curves with error bars (SD/SE) and insets for Lineweaver-Burk transformations.

- Reproducibility Statements : Provide raw fluorescence data (e.g., Excel/CSV files) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.